Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17185749
InChI: InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-9(8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17185749

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-9(8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3
Standard InChI Key HGDYONGBMAZAHS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC=C(N2N=C1)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate consists of a fused bicyclic system: a pyridine ring fused with a pyrazole ring. The methoxy (-OCH₃) group occupies the 7-position of the pyridine moiety, while the ethyl carboxylate (-COOCH₂CH₃) is attached to the 3-position of the pyrazole ring. The IUPAC name, ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, reflects this substitution pattern.

Key Structural Data:

PropertyValueSource Analogy
Molecular FormulaC₁₁H₁₂N₂O₃Derived from
Molecular Weight220.23 g/molCalculated
SMILESCCOC(=O)C1=C2C=CC=C(OC)N2N=C1Derived from
CAS Registry NumberNot explicitly reportedN/A

The absence of a specific CAS number for the 7-methoxy derivative suggests it may be a novel or less-studied compound compared to its 5-methoxy and 7-methyl analogs.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is documented, its production can be inferred from methods used for analogous compounds. A plausible pathway involves:

  • Cyclocondensation: Reaction of a suitably substituted pyridine precursor with hydrazine derivatives to form the pyrazolo[1,5-a]pyridine core.

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution, often employing ethyl chloroformate or ethanol under acidic conditions .

  • Methoxy Group Installation: Electrophilic aromatic substitution or palladium-catalyzed coupling to introduce the methoxy group at the 7-position .

Optimization Parameters:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate methoxy group introduction .

  • Temperature: Reactions typically proceed at 80–120°C to balance yield and side-product formation .

Physicochemical Properties

Solubility and Partitioning

Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is expected to exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to its ester and methoxy functionalities. Comparative data from similar esters suggest:

PropertyEthyl 5-Methyl Analog Ethyl 7-Methoxy (Predicted)
Water Solubility0.829 mg/mL0.5–1.2 mg/mL
LogP (Octanol-Water)1.65–1.911.30–1.60
TPSA43.6 Ų~50 Ų

The reduced LogP relative to methyl-substituted analogs reflects the increased polarity imparted by the methoxy group.

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of ester and methoxy groups).

  • NMR:

    • ¹H NMR: δ 1.3–1.4 (t, 3H, CH₂CH₃), δ 3.8–4.4 (q, 2H, OCH₂), δ 6.5–8.2 (m, aromatic protons) .

    • ¹³C NMR: δ 14.1 (CH₂CH₃), δ 60.2 (OCH₂), δ 165.1 (C=O).

Biological and Industrial Applications

Material Science Applications

The compound’s rigid bicyclic structure and electron-rich aromatic system make it a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer material.

  • Coordination Chemistry: Ligand for transition metal catalysts in asymmetric synthesis .

Future Research Directions

  • Synthetic Methodology: Development of regioselective routes for 7-substituted derivatives.

  • Biological Screening: Evaluation of anticancer and antimicrobial efficacy in vitro and in vivo.

  • Material Characterization: Investigation of optoelectronic properties for OLED applications.

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